1-Cyclopropylpyrazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

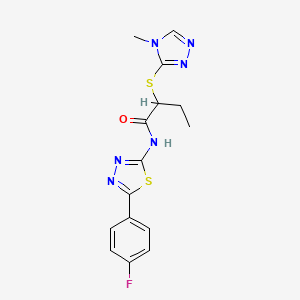

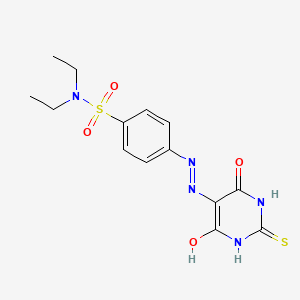

“1-Cyclopropylpyrazole-4-sulfonyl chloride” is a versatile chemical compound used in scientific research. It has a unique structure that allows for various applications, including the synthesis of novel pharmaceuticals and the development of advanced materials. The compound has a CAS Number of 1781437-05-5 and a molecular weight of 206.65 .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, is a significant area of organic chemistry . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The synthesis of pyrazolesulfonyl chlorides involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .

Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Chemical Reactions Analysis

Pyrazole derivatives, like “this compound”, have diverse and valuable synthetical, biological, and photophysical properties . These variations give the pyrazoles the ability to form more complex structures with various relevant examples .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 206.65 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Applications De Recherche Scientifique

Insecticide Action Mechanism

1-Cyclopropylpyrazole-4-sulfonyl chloride and related compounds have been studied for their action as insecticides, particularly targeting the GABA-gated chloride channel. This channel is crucial for inhibiting neurotransmission in insects, and its blockade leads to insecticidal effects. Research comparing various phenylpyrazole insecticides has shown that certain compounds, including those with a sulfonyl group, are potent inhibitors of this channel, offering selective toxicity between insects and mammals. This selective toxicity is attributed to differences in GABA receptor sensitivity across species, making these compounds particularly effective against insect pests while minimizing impacts on non-target organisms (Cole, Nicholson, & Casida, 1993).

Corrosion Inhibition

Sulfonyl chlorides, including those with pyrazole structures, have been evaluated for their corrosion inhibition properties, particularly for protecting metals like iron in acidic environments. Studies using various heterocyclic diazoles have demonstrated that these compounds can significantly reduce corrosion rates by altering the electrochemical properties of the metal surface, making them valuable in extending the life of metal components in industrial systems (Babić-Samardžija et al., 2005).

Synthetic Applications

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, its use in Rh(II)-catalyzed cycloadditions facilitates the efficient creation of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines, showcasing the versatility of sulfonyl chlorides in enabling diverse chemical transformations. These synthetic routes open up possibilities for producing compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Wang, Lei, & Tang, 2015).

Antibacterial and Antifungal Activity

The reactivity of pyrazinamidrazones and their derivatives in the presence of sulfonyl chlorides has led to the creation of compounds with notable antibacterial and antifungal activities. These findings highlight the potential of this compound and its derivatives in contributing to the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Foks et al., 2012).

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .

Mode of Action

Without specific information, it’s hard to determine the exact mode of action of “1-Cyclopropylpyrazole-4-sulfonyl chloride”. Many pyrazole derivatives act by binding to their target proteins and modulating their activity .

Biochemical Pathways

The specific biochemical pathways affected by “this compound” are unknown. Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .

Propriétés

IUPAC Name |

1-cyclopropylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-8-9(4-6)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXUZFCVGNBVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

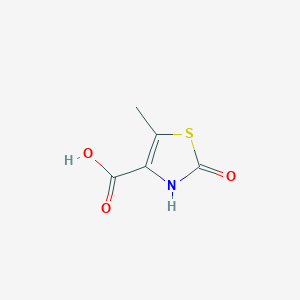

C1CC1N2C=C(C=N2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)

![ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2545115.png)

![N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545116.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2545117.png)

![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)

![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)